2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester
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Overview
Description
2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, including ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetate. This compound was evaluated for cytotoxic and 5-lipoxygenase inhibition activities, highlighting its potential in anticancer research and anti-inflammatory applications Rahmouni et al., 2016.
Anticancer Activity
Abdellatif et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to 2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester. These compounds demonstrated significant antitumor activity, specifically on the MCF-7 human breast adenocarcinoma cell line Abdellatif et al., 2014.
Cyclization and Recyclization Studies
Goryaeva et al. (2013) studied the cyclization reactions of compounds structurally similar to 2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester. Their work focused on understanding the chemical processes and transformations in the synthesis of related compounds, providing insight into the chemical behavior of these types of molecules Goryaeva et al., 2013.
Benzodiazepine Receptor Ligands
Bruni et al. (1994) explored the reactivity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, closely related to the compound . This research is crucial in developing potential ligands for benzodiazepine receptors, which could have implications in the treatment of various neurological disorders Bruni et al., 1994.
Synthesis of Related Esters
Auzzi et al. (1979) reported on the synthesis of ethyl 2-phenyl-7-alkyl pyrazolo[1,5-a]pyrimidine-5-carboxylate and related compounds. These syntheses contribute to the broader understanding of pyrazolopyrimidine derivatives and their potential applications in various fields of chemistry Auzzi et al., 1979.
properties
Product Name |
2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester |
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Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-(5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C18H19N3O2/c1-4-23-17(22)10-15-12(2)20-18-16(11-19-21(18)13(15)3)14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
IEERSKHYYZMTDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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